3-(5-Benzimidazolyl)-2-methylalanine
Description
Properties
CAS No. |
26310-01-0 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3H-benzimidazol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13N3O2/c1-11(12,10(15)16)5-7-2-3-8-9(4-7)14-6-13-8/h2-4,6H,5,12H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChI Key |
RBIXRMRQXIKCRD-NSHDSACASA-N |
Isomeric SMILES |
C[C@](CC1=CC2=C(C=C1)N=CN2)(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)N=CN2)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Benzimidazolyl)-2-methylalanine typically involves the condensation of 5-formyl-2’-deoxyuridine with arylenediamine derivatives under specific conditions. One common method employs microwave activation and sodium bisulfite catalysis to achieve nearly quantitative yields . The reaction conditions are optimized to ensure high efficiency and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis methods. The use of microwave-assisted synthesis can also be adapted for industrial applications to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
3-(5-Benzimidazolyl)-2-methylalanine undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzimidazole ring or the alanine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-(5-Benzimidazolyl)-2-methylalanine has several scientific research applications, including:
Biology: The compound’s structural similarity to naturally occurring amino acids makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 3-(5-Benzimidazolyl)-2-methylalanine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-Benzimidazolyl)-2-methylalanine include other benzimidazole derivatives, such as:
- 2-(2-Benzimidazolyl)-2-methylalanine
- 5,6-Dimethylbenzimidazole
- 2-(4-Thiazolyl)benzimidazole
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern on the benzimidazole ring and the presence of the alanine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 3-(5-Benzimidazolyl)-2-methylalanine with high purity?
- Methodology : Utilize a multi-step synthesis starting from o-phenylenediamine derivatives and methylalanine precursors. For example, acylation of o-phenylenediamine with protected methylalanine under acidic conditions (e.g., polyphosphoric acid) promotes cyclization to form the benzimidazole core . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates via TLC and confirm final product identity using H/C NMR and HRMS .
- Data : Typical yields range from 60–80%, with impurities (e.g., unreacted diamine) minimized by stoichiometric control and inert atmosphere .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm benzimidazole proton signals (δ 7.5–8.5 ppm for aromatic H) and methylalanine side-chain (δ 1.2–1.5 ppm for CH₃) .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) to assess purity (>98%) and detect byproducts .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ matching theoretical mass (±2 ppm) .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h; analyze degradation via HPLC. Benzimidazole derivatives are prone to hydrolysis under strongly acidic/basic conditions .
- Thermal Stability : Heat samples to 40–80°C for 48h; monitor decomposition using TGA/DSC. Melting points >200°C suggest solid-state stability .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystal structures of target enzymes (e.g., kinases, proteases). Focus on:
- Binding Affinity : Calculate ΔG values for ligand-receptor interactions. Benzimidazole’s planar structure may favor π-π stacking with aromatic residues .
- SAR Analysis : Modify substituents (e.g., methyl group on alanine) to assess impact on binding. Compare with analogs from literature (e.g., anti-ulcer benzimidazoles ).
Q. What strategies resolve contradictory data in SAR studies of benzimidazole derivatives?
- Methodology : Apply systematic contradiction analysis:
- Reproducibility Checks : Replicate assays (e.g., IC₅₀ measurements) under identical conditions.
- Meta-Analysis : Compare data across studies (e.g., potency vs. logP trends). Discrepancies may arise from assay variability (e.g., cell lines, buffer pH) .
- Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How does this compound interact with metal ions in catalytic or inhibitory contexts?
- Methodology : Use spectroscopic titration (UV-Vis, fluorescence) to study metal binding (e.g., Zn²⁺, Fe³⁺). Key steps:
- Job’s Plot : Determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratio).
- DFT Calculations : Model coordination geometry (e.g., N-atoms from benzimidazole as ligands) .
- Biological Relevance : Test metal-dependent enzyme inhibition (e.g., carbonic anhydrase) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
